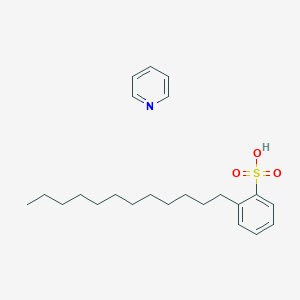
5-Phenyl-1,3-oxathiole 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-1,3-oxathiole 3-oxide is a heterocyclic compound that features a five-membered ring containing oxygen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3-oxathiole 3-oxide typically involves the reaction of phenyl-substituted thiiranes with appropriate oxidizing agents. One common method includes the use of benzoyl-substituted thiirans, which undergoes a reaction to form 2-benzoyl-5-phenyl-1,3-oxathiole . The reaction conditions often involve mild temperatures around 120°C, but higher temperatures can lead to decomposition .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity while maintaining cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-1,3-oxathiole 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the phenyl group and the heterocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted oxathioles and thiol derivatives, which can be further utilized in different chemical applications.
Aplicaciones Científicas De Investigación
5-Phenyl-1,3-oxathiole 3-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-1,3-oxathiole 3-oxide involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions that influence biological pathways. Its effects are mediated through interactions with enzymes and other proteins, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-1,3,4-oxadiazole: Similar in structure but contains nitrogen instead of sulfur.
5-Vinyl-1,3-oxathiole 3-oxide: Contains a vinyl group, leading to different reactivity and applications.
Uniqueness
5-Phenyl-1,3-oxathiole 3-oxide is unique due to its specific ring structure that includes both oxygen and sulfur atoms. This combination provides distinct electronic properties and reactivity patterns, making it valuable for specialized applications in various scientific fields.
Propiedades
Número CAS |
38709-92-1 |
|---|---|
Fórmula molecular |
C9H8O2S |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
5-phenyl-1,3-oxathiole 3-oxide |
InChI |
InChI=1S/C9H8O2S/c10-12-6-9(11-7-12)8-4-2-1-3-5-8/h1-6H,7H2 |
Clave InChI |
CDUJMBJRGMSRSP-UHFFFAOYSA-N |
SMILES canónico |
C1OC(=CS1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


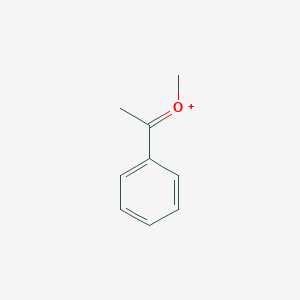
![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)

![n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium](/img/structure/B14658097.png)
![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)

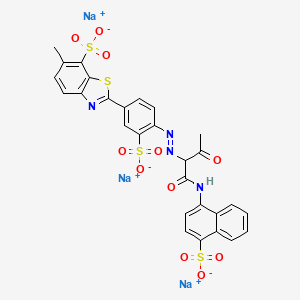
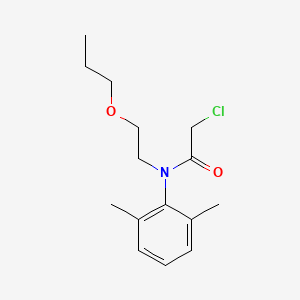
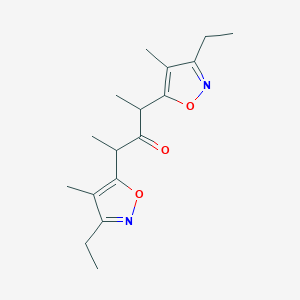
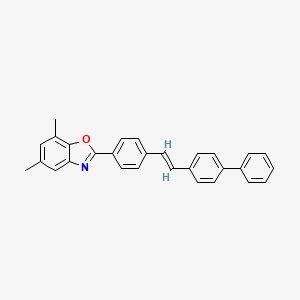
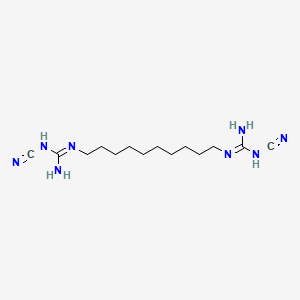
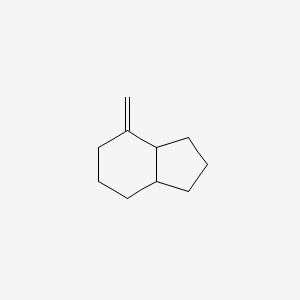
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)
